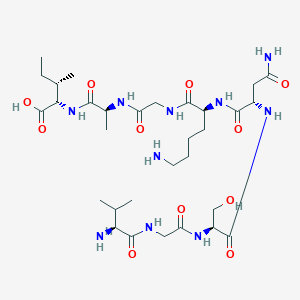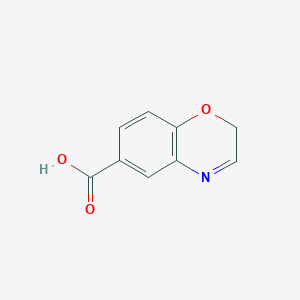
1-Diazonio-1-(2,4,6-trimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Diazonio-1-(2,4,6-trimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate is a complex organic compound characterized by its unique structure, which includes a diazonium group, a sulfonyl group, and a hexa-dien-olate chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Diazonio-1-(2,4,6-trimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate typically involves the diazotization of an amine precursor followed by the introduction of the sulfonyl group. The reaction conditions often require a controlled temperature environment and the use of specific reagents to ensure the stability of the diazonium ion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale diazotization processes, utilizing automated systems to maintain precise control over reaction parameters. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Diazonio-1-(2,4,6-trimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can convert the diazonium group into an amine group, altering the compound’s reactivity.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the diazonium group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution product.
Major Products Formed:
Scientific Research Applications
1-Diazonio-1-(2,4,6-trimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Diazonio-1-(2,4,6-trimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate exerts its effects involves the reactivity of the diazonium group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
- 1-Diazonio-1-(2,4-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate
- 1-Diazonio-1-(2,5-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate
- 1-Diazonio-1-(2,3,5-trimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate
Comparison: Compared to these similar compounds, 1-Diazonio-1-(2,4,6-trimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate is unique due to the specific arrangement of the trimethylbenzene and sulfonyl groups, which influence its reactivity and potential applications. The presence of three methyl groups in the 2, 4, and 6 positions provides steric hindrance and electronic effects that differentiate it from other isomers.
Properties
CAS No. |
510730-04-8 |
|---|---|
Molecular Formula |
C15H18N2O3S |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-diazo-1-(2,4,6-trimethylphenyl)sulfonylhex-5-en-2-one |
InChI |
InChI=1S/C15H18N2O3S/c1-5-6-7-13(18)15(17-16)21(19,20)14-11(3)8-10(2)9-12(14)4/h5,8-9H,1,6-7H2,2-4H3 |
InChI Key |
HJHJVKGFPONDQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)C(=[N+]=[N-])C(=O)CCC=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


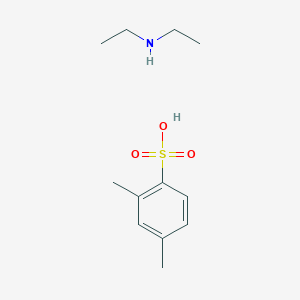

![9,10-Bis[(2-ethylhexyl)oxy]anthracene](/img/structure/B14244490.png)
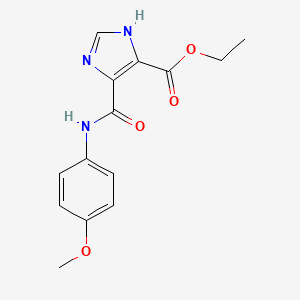

![4-{4-[2,2,2-Trichloro-1-(4-chlorophenyl)ethyl]phenyl}butanoic acid](/img/structure/B14244503.png)
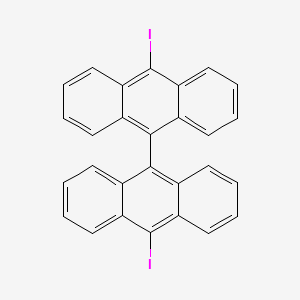

![{3-(Decyloxy)-5-[(pyren-1-yl)methoxy]phenyl}methanol](/img/structure/B14244520.png)
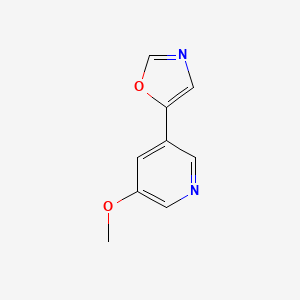

![1,1'-[7H-Purine-2,6-diyldi(piperazine-4,1-diyl)]di(ethan-1-one)](/img/structure/B14244538.png)
